

Application Notes and Protocols for IGF1Rtide in Kinase Inhibitor Screening Assays

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Compound of Interest		
Compound Name:	IGF1Rtide	
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These application notes provide a detailed overview and protocols for utilizing **IGF1Rtide**, a synthetic peptide substrate, in high-throughput screening (HTS) assays to identify and characterize inhibitors of Insulin-like Growth Factor 1 Receptor (IGF-1R) and other related tyrosine kinases.

Introduction

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a pivotal role in cell growth, proliferation, differentiation, and survival.[1][2] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers, making it a critical target for therapeutic intervention.[2][3][4] IGF1Rtide is a synthetic peptide with the sequence Ac-KKKSPGEYVNIEFG-NH2, derived from the human insulin receptor substrate 1 (IRS-1), a key downstream effector in the IGF-1R signaling cascade.[2][5][6] Its specific sequence, containing a tyrosine residue that is a target for phosphorylation by IGF-1R, makes it an excellent substrate for in vitro kinase assays.[2] These assays are fundamental in the primary screening and profiling of potential kinase inhibitors.

Upon ligand (IGF-1 or IGF-2) binding, IGF-1R undergoes autophosphorylation on specific tyrosine residues within its kinase domain, leading to its activation.[1] The activated receptor then phosphorylates various intracellular substrates, including IRS-1. This initiates a cascade of downstream signaling events through two major pathways: the PI3K/Akt pathway, which

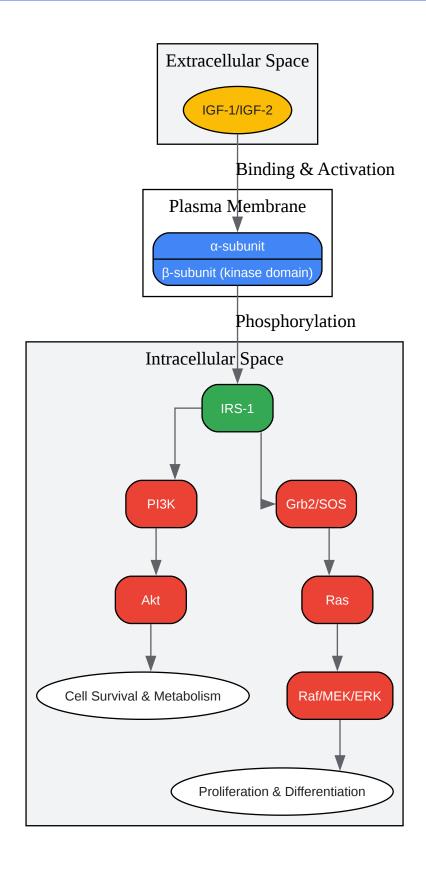


primarily regulates cell survival and metabolism, and the Ras/MAPK pathway, which is crucial for cell proliferation and differentiation.[2] By using **IGF1Rtide** as a substrate, researchers can quantify the enzymatic activity of IGF-1R and assess the potency of inhibitory compounds.

IGF-1R Signaling Pathway

The following diagram illustrates the central role of IGF-1R in cellular signaling.





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Caption: Simplified diagram of the IGF-1R signaling pathway.



Experimental Protocols

A widely used method for screening kinase inhibitors is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. This assay is well-suited for high-throughput screening due to its sensitivity, broad dynamic range, and ease of use.[3][4]

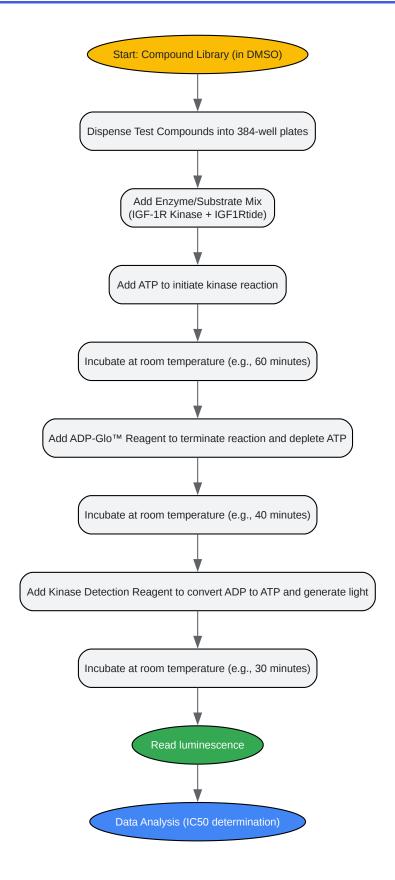
Materials and Reagents

- Enzyme: Recombinant human IGF-1R (amino acids 960-end)[4]
- Substrate: IGF1Rtide (Ac-KKKSPGEYVNIEFG-NH2)[4][5]
- Assay Platform: ADP-Glo™ Kinase Assay Kit
- Reaction Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 μM DTT[3]
- Test Compounds: Dissolved in DMSO
- ATP: Concentration to be optimized (e.g., 250 μM)[7]
- Plates: 384-well, low-volume plates
- Luminometer: For signal detection

Experimental Workflow

The following diagram outlines the workflow for a typical kinase inhibitor screening assay using **IGF1Rtide**.





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Caption: Experimental workflow for a kinase inhibitor screening assay.



Detailed Protocol (ADP-Glo™ Kinase Assay)

This protocol is adapted for a 384-well plate format.[3][8]

- Compound Plating: Dispense 1 μ l of test compound dilutions (or 5% DMSO for controls) into the wells of a 384-well plate.
- Enzyme Preparation: Prepare a solution of IGF-1R kinase in 1X Kinase Reaction Buffer. The optimal enzyme concentration should be determined empirically but is typically in the range of 1-5 ng per reaction.[3][7]
- Substrate/ATP Mix Preparation: Prepare a mix of IGF1Rtide and ATP in 1X Kinase Reaction Buffer. The final concentration of IGF1Rtide is typically around 0.2 mg/ml or 125 μM, and the ATP concentration is often set near its Km for the kinase (e.g., 250 μM).[5][7]
- Kinase Reaction Initiation: Add 2 μl of the IGF-1R kinase solution to each well, followed by 2 μl of the IGF1Rtide/ATP mix.
- Incubation: Incubate the plate at room temperature for 60 minutes.[3]
- Reaction Termination: Add 5 µl of ADP-Glo[™] Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
- Second Incubation: Incubate the plate at room temperature for 40 minutes.
- Signal Generation: Add 10 μl of Kinase Detection Reagent to each well. This reagent will convert the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal.
- Third Incubation: Incubate the plate at room temperature for 30 minutes.[3]
- Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
 The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Determine the IC50 values by fitting the data to a dose-response curve.



Data Presentation

The results of a kinase inhibitor screening assay are typically presented as IC50 values, which represent the concentration of an inhibitor required to reduce the kinase activity by 50%. The table below shows example data for a known kinase inhibitor, Staurosporine, against IGF-1R.

Compound	Target Kinase	Assay Platform	Substrate	ATP Concentrati on	Inhibitor IC50 (nM)
Staurosporin e	IGF-1R	ADP-Glo™	IGF1Rtide	150 μΜ	29.3

Data is illustrative and based on typical results from Promega application notes.[3]

Conclusion

IGF1Rtide is a versatile and reliable substrate for the in vitro screening of IGF-1R kinase inhibitors. The protocols outlined in these application notes, particularly the non-radioactive, homogeneous ADP-Glo™ assay, provide a robust and high-throughput compatible method for identifying and characterizing novel therapeutic candidates targeting the IGF-1R signaling pathway. Proper optimization of enzyme, substrate, and ATP concentrations is crucial for achieving sensitive and reproducible results.

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